(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Overview
Description
(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate, also known as R-BDP-BDPH, is a phosphorus-containing compound that is used in many scientific applications. It has been used in various fields of research, including biochemical and physiological studies, as well as in laboratory experiments. This compound has a wide range of applications, due to its unique properties.
Scientific research applications
Catalysis in Asymmetric Hydrogenation
One significant application of compounds related to (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is in catalysis, specifically in asymmetric hydrogenation. Modified BINAPO ligands, including analogues of the compound , have been used in Rh-catalyzed asymmetric hydrogenation of acetamidoacrylic acids and esters. This process yields chiral amino acid derivatives with high enantiomeric excesses (Guo et al., 2002)(Guo, 2002).
Circularly Polarized Luminescence and Circular Dichroism
These compounds have also been studied for their circularly polarized luminescence (CPL) and circular dichroism (CD) properties. Specifically, derivatives of binaphthyl, including those similar to the compound , show intriguing CPL and CD behaviors. These properties are significantly influenced by side groups attached to the binaphthyl framework (Sato et al., 2016)(Sato, 2016).
Electrophilic Reactions
(R)-3,3'-Bis(9-Phenanthryl)-1,1'-Binaphthalene-2,2'-Diyl Hydrogen Phosphate, a closely related compound, is known for its role in electrophilic reactions, including protonation and aza Diels-Alder reactions. These reactions are crucial in synthesizing complex organic molecules (Hu et al., 2012)(Hu, 2012).
Hydroamination-Hydroarylation of Alkynes
In the field of organic synthesis, particularly in creating aza-heterocyclic scaffolds, derivatives of binaphthyl have been used as catalysts in the enantioselective hydroamination-hydroarylation of alkynes. This process is essential for producing pyrrole-embedded aromatic amines with high yields and enantioselectivities (Shinde et al., 2015)(Shinde, 2015).
Organometallic Chemistry and Catalysis
These compounds also play a pivotal role in organometallic chemistry and catalysis. They serve as ligands in various catalytic reactions, significantly influencing the reaction outcomes due to their chiral and structural properties (Wiles et al., 1996)(Wiles, 1996).
Hydrophobic and Hydrophilic Interactions
Research on binaphthalene-2,2′-diyl phosphate salts has revealed their unique crystal packings, showcasing a separation between hydrophobic naphthyl and hydrophilic phosphate/cation/solvate regions. This property is critical in materials science for designing molecules with specific interaction properties (Dorn et al., 2006)(Dorn, 2006).
properties
IUPAC Name |
10,16-bis(3,5-dichlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H17Cl4O4P/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(20-11-23(35)16-24(36)12-20)32(30)40-41(37,38)39-31(27)29/h1-16H,(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHNELWEKJNMMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)Cl)Cl)OP(=O)(O3)O)C7=CC(=CC(=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H17Cl4O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |
CAS RN |
1191451-24-7, 1374030-20-2 | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dichlorophenyl)-4-hydroxy-, 4-oxide, (11bR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191451-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dichlorophenyl)-4-hydroxy-, 4-oxide, (11bS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374030-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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